
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane is a chemical compound with a complex structure that includes multiple ether and chloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane typically involves the reaction of formaldehyde with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and involves multiple steps to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane involves its interaction with specific molecular targets. The chloromethyl groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrakis(chloromethyl)oxirane: A compound with a similar structure but different ring size and properties.
1-Phenyl-2,2,3,3-Tetrakis(dimethylsilyl)-1,4,4-Trimethyltetrasilane: Another compound with multiple chloromethyl groups but different functional groups.
Uniqueness
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane is unique due to its specific ring structure and the presence of multiple chloromethyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
62501-31-9 |
|---|---|
Fórmula molecular |
C12H20Cl4O4 |
Peso molecular |
370.1 g/mol |
Nombre IUPAC |
2,2,3,3-tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C12H20Cl4O4/c13-7-11(8-14)12(9-15,10-16)20-6-4-18-2-1-17-3-5-19-11/h1-10H2 |
Clave InChI |
MGHCIRJSYUPEPP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC(C(OCCO1)(CCl)CCl)(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)
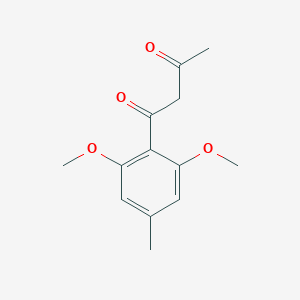
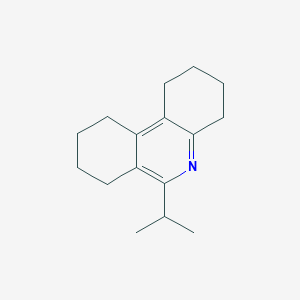
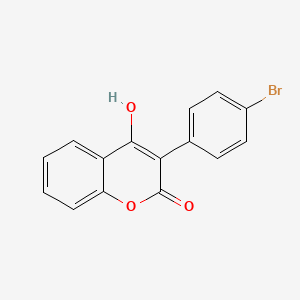
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)
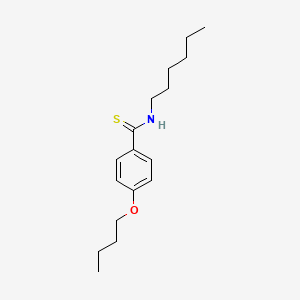

![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)

![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
methanone](/img/structure/B14517460.png)
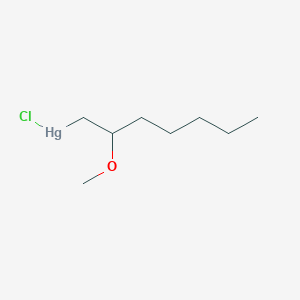
![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
